molecular formula C18H20N2O6S B3651371 METHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE

METHYL 2-{2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZOATE

Cat. No.: B3651371
M. Wt: 392.4 g/mol
InChI Key: SMDOQUVGGCIMDA-UHFFFAOYSA-N
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Description

Methyl 2-{2-[N-(2-methoxyphenyl)methanesulfonamido]acetamido}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methanesulfonamido group, and an acetamido group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[N-(2-methoxyphenyl)methanesulfonamido]acetamido}benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Methanesulfonamido Intermediate: The reaction begins with the methanesulfonation of 2-methoxyaniline to form 2-methoxyphenylmethanesulfonamide.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form N-(2-methoxyphenyl)methanesulfonamidoacetate.

    Esterification: Finally, the acetylated product is esterified with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[N-(2-methoxyphenyl)methanesulfonamido]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl 2-{2-[N-(2-methoxyphenyl)methanesulfonamido]acetamido}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{2-[N-(2-methoxyphenyl)methanesulfonamido]acetamido}benzoate involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with amino acid residues in proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(N-{2-[2-(4-methoxyphenyl)acetamido]ethyl}acetamido)benzoate: Similar structure but with different substituents.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but lacks the methanesulfonamido and acetamido groups.

Uniqueness

Methyl 2-{2-[N-(2-methoxyphenyl)methanesulfonamido]acetamido}benzoate is unique due to the presence of both the methanesulfonamido and acetamido groups, which confer specific chemical and biological properties. These groups allow for a wide range of chemical modifications and interactions, making this compound versatile for various applications.

Properties

IUPAC Name

methyl 2-[[2-(2-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-25-16-11-7-6-10-15(16)20(27(3,23)24)12-17(21)19-14-9-5-4-8-13(14)18(22)26-2/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDOQUVGGCIMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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